
2,3-Dichloro-4-(2-ethyl-6-methylanilino)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 2,3-dichloro-4-[(2-ethyl-6-methylphenyl)amino]-4-oxo- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a butenoic acid backbone with dichloro and amino substituents, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 2,3-dichloro-4-[(2-ethyl-6-methylphenyl)amino]-4-oxo- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and amination processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and minimize waste. The use of automated systems and real-time monitoring ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 2,3-dichloro-4-[(2-ethyl-6-methylphenyl)amino]-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dichloro groups to less reactive species.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions typically occur under controlled temperatures and may require the use of solvents to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-Butenoic acid, 2,3-dichloro-4-[(2-ethyl-6-methylphenyl)amino]-4-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers utilize this compound to investigate its effects on biological systems and its potential as a biochemical probe.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 2,3-dichloro-4-[(2-ethyl-6-methylphenyl)amino]-4-oxo- involves its interaction with molecular targets through its functional groups. The dichloro and amino substituents play crucial roles in binding to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Crotonic acid: A short-chain unsaturated carboxylic acid with a similar butenoic acid backbone.
Isocrotonic acid: An isomer of crotonic acid with a cis-alkene configuration.
Uniqueness
2-Butenoic acid, 2,3-dichloro-4-[(2-ethyl-6-methylphenyl)amino]-4-oxo- stands out due to its dichloro and amino substituents, which confer unique reactivity and biological activity. These features make it distinct from other butenoic acid derivatives and valuable for specialized applications .
Properties
Molecular Formula |
C13H13Cl2NO3 |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
(E)-2,3-dichloro-4-(2-ethyl-6-methylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H13Cl2NO3/c1-3-8-6-4-5-7(2)11(8)16-12(17)9(14)10(15)13(18)19/h4-6H,3H2,1-2H3,(H,16,17)(H,18,19)/b10-9+ |
InChI Key |
CEJAFXRNLBHTRO-MDZDMXLPSA-N |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C(=C(/C(=O)O)\Cl)/Cl)C |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(=C(C(=O)O)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


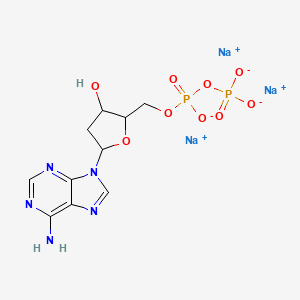

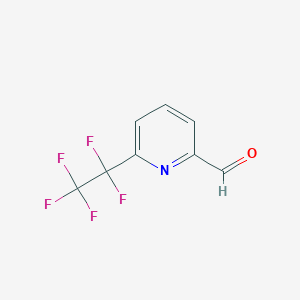
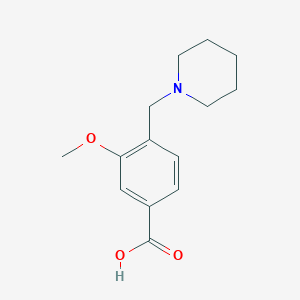

![1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine](/img/structure/B12084310.png)
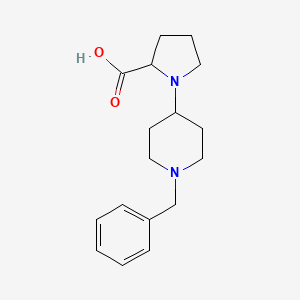
![8-Hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B12084321.png)

![Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-](/img/structure/B12084340.png)
![17-Hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one](/img/structure/B12084354.png)
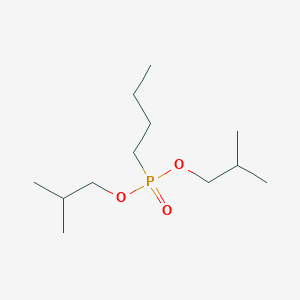
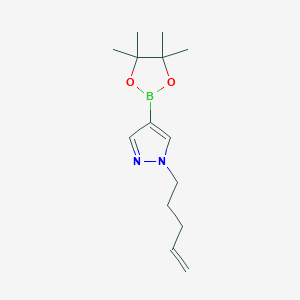
![2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B12084371.png)
